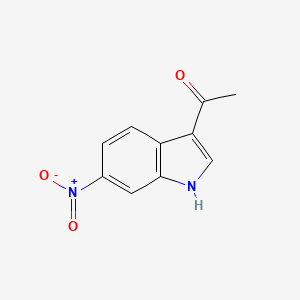

1-(6-Nitro-1h-indol-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-nitro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6(13)9-5-11-10-4-7(12(14)15)2-3-8(9)10/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNCAYQUMQNBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300544 | |

| Record name | 1-(6-nitro-1h-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4993-92-4 | |

| Record name | NSC137506 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(6-nitro-1h-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 1 6 Nitro 1h Indol 3 Yl Ethanone

Reactivity Profile of the Nitro Group

The nitro group at the C-6 position of the indole (B1671886) ring is a powerful electron-withdrawing group, which profoundly impacts the molecule's reactivity. Its transformations are central to the synthetic utility of 1-(6-Nitro-1H-indol-3-yl)ethanone.

Reductive Transformations and Their Synthetic Utility

The reduction of the nitro group to an amino group is a pivotal transformation, yielding 1-(6-amino-1H-indol-3-yl)ethanone. This amino derivative serves as a versatile intermediate in the synthesis of various biologically active compounds. evitachem.com The reduction can be achieved using various reducing agents, with the choice of reagent allowing for selective transformations. For instance, catalytic hydrogenation using reagents like Raney nickel can effectively reduce the nitro group. researchgate.net

The resulting 6-aminoindole (B160974) derivative is a valuable precursor for constructing more complex heterocyclic systems. The amino group can participate in a range of reactions, including diazotization followed by Sandmeyer-type reactions, acylation, and condensation with various electrophiles, opening avenues for diverse functionalization. evitachem.com

Table 1: Reductive Transformations of this compound

| Starting Material | Reagent(s) | Product | Significance |

|---|---|---|---|

| This compound | Raney Ni, H₂ | 1-(6-Amino-1H-indol-3-yl)ethanone | Key intermediate for further functionalization |

| This compound | SnCl₂, HCl | 1-(6-Amino-1H-indol-3-yl)ethanone | Alternative reduction method |

Electrophilic Reactivity of Nitroindoles and Its Implications

The presence of the nitro group significantly enhances the electrophilicity of the indole ring, making it susceptible to nucleophilic attack. This is in contrast to the typical electron-rich nature of the indole nucleus. This altered reactivity allows for a range of dearomatization reactions. researchgate.net Nucleophilic substitution reactions on the indole ring of nitroindoles can occur, although the position of substitution can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.net For instance, in some cases, nucleophilic attack can occur at the C-2, C-4, or C-7 positions of the indole ring.

The electron-deficient nature of the nitroindole system also facilitates reactions that are not typical for unsubstituted indoles. The increased electrophilicity of the pyrrole (B145914) ring allows for additions of various nucleophiles, leading to the formation of functionalized indoline (B122111) derivatives. researchgate.net

Cycloaddition and Annulation Reactions Mediated by Nitroindoles

Nitroindoles, including this compound, can participate in cycloaddition and annulation reactions, serving as electron-deficient partners. These reactions are powerful tools for the construction of complex polycyclic indole-containing scaffolds. nih.govchim.it For example, nitroindoles can act as dienophiles or dipolarophiles in Diels-Alder and 1,3-dipolar cycloaddition reactions, respectively. researchgate.netresearchgate.net

Annulation reactions, which involve the formation of a new ring fused to the indole core, are also facilitated by the nitro group. nih.govrsc.org These reactions often proceed through a sequence of bond-forming events, leading to the regioselective synthesis of complex heterocyclic systems. rsc.org The Robinson annulation, a classic ring-forming reaction, can also be envisioned with appropriate precursors derived from this compound. youtube.comyoutube.com

Reactivity Profile of the Acetyl Group

The acetyl group at the C-3 position of the indole ring is another key functional handle that dictates the reactivity of this compound. It provides a site for a variety of chemical transformations, enabling the extension of the molecular framework and the introduction of new functionalities.

Condensation Reactions and Formation of Conjugated Systems

The acetyl group readily undergoes condensation reactions with various aldehydes and ketones to form α,β-unsaturated carbonyl compounds, commonly known as chalcones. thepharmajournal.com These reactions are typically base-catalyzed and lead to the formation of extended conjugated systems. thepharmajournal.com The resulting chalcone (B49325) derivatives are themselves valuable intermediates for the synthesis of various heterocyclic compounds through subsequent cyclization reactions. For example, they can react with hydrazines, hydroxylamine, or other binucleophiles to form pyrazolines, isoxazoles, and other heterocyclic rings. zellbio.eu

Table 2: Condensation Reactions of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| This compound | Aromatic aldehyde | NaOH or KOH | Indolyl chalcone |

| This compound | Ketone | Base | α,β-Unsaturated ketone |

Nucleophilic Additions and Further Functionalizations of the Ketone Moiety

The carbonyl carbon of the acetyl group is electrophilic and thus susceptible to nucleophilic attack. This allows for a wide range of functionalizations. For instance, reduction of the ketone with reducing agents like sodium borohydride (B1222165) yields the corresponding secondary alcohol. researchgate.net Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols.

Furthermore, the α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at the α-position. This reactivity provides a pathway for the synthesis of a variety of substituted indole derivatives. researchgate.net The ketone can also be converted to other functional groups, such as oximes, by reaction with hydroxylamine. evitachem.com

Indole Ring Reactivity and Dearomatization Processes

The indole ring, typically an electron-rich aromatic system, undergoes a shift in its reactivity profile in this compound due to the deactivating effects of the nitro and acetyl groups. This altered reactivity opens avenues for specific functionalizations and dearomatization reactions.

C2-C3 Functionalizations and Their Scope

The C3 position of the indole ring is generally the most nucleophilic and prone to electrophilic attack. researchgate.net However, in this compound, this position is already substituted with an acetyl group. This directs the focus of further functionalization to the C2 position. The presence of the electron-withdrawing acetyl group at C3 and the nitro group at C6 decreases the electron density of the pyrrole ring, making the C2 position more susceptible to nucleophilic attack and certain types of cycloadditions.

Research on 3-nitroindoles has shown their remarkable electrophilic reactivity, particularly in dearomatization processes that enable C2-C3 functionalization. researchgate.net These derivatives can act as Michael acceptors or dipolarophiles. researchgate.net For instance, 3-nitroindoles can be attacked by nucleophiles at the C2 position, leading to the formation of indoline-containing polycyclic compounds. mdpi.com While direct experimental data on C2-C3 functionalization of this compound is limited, the general reactivity patterns of 3-nitroindoles suggest that it could participate in similar transformations. However, it is noted that C3-substituted acetyl indoles have been reported to fail in some palladium-catalyzed decarboxylative annulations where 3-nitroindoles are successful, indicating the critical role of the nitro group's electronic influence. researchgate.net

Electrophilic substitution at the C2 position of an indole ring typically occurs only when the C3 position is blocked. researchgate.net In the case of 3-acetylindoles, the C2 position is less reactive towards electrophiles due to the deactivating effect of the C3-acetyl group.

N-Alkylation and N-Acylation Reactions of the Indole Nitrogen

The nitrogen atom of the indole ring retains its nucleophilic character and can be subjected to alkylation and acylation reactions. The presence of electron-withdrawing groups on the indole ring can influence the rate and efficiency of these reactions.

N-Alkylation:

The N-alkylation of indoles bearing electron-withdrawing groups has been a subject of interest. nih.govnih.gov While direct N-alkylation of this compound is not extensively documented, studies on related compounds provide valuable insights. For instance, the N-alkylation of 3-nitroindoles has been achieved using para-quinone methides in the presence of a base like potassium carbonate, proceeding through an aza-1,6-Michael addition pathway. mdpi.com This suggests that the nitrogen of this compound could act as a nucleophile under suitable basic conditions.

General methods for the N-alkylation of indoles often face challenges with regioselectivity, with competition between N- and C3-alkylation. However, when the C3 position is substituted, as in our target molecule, the reaction is directed to the nitrogen atom. Copper-hydride catalyzed processes have been developed for the N-alkylation of indoles, where the choice of ligand can control the regioselectivity between N- and C3-alkylation. nih.gov For indoles with substituents at the C3-position, N-alkylation is generally favored, although these substrates can sometimes be less reactive. nih.gov

N-Acylation:

The N-acylation of indoles is a common transformation. A review on 3-acetylindoles mentions their N-acylation. researchgate.net For example, 3-acetylindole (B1664109) can be N-acylated with hex-4-enoyl chloride. researchgate.net More recent methods have explored the chemoselective N-acylation of indoles using thioesters as the acyl source in the presence of cesium carbonate, which offers good functional group tolerance. nih.gov This method is particularly relevant as acylation of indoles can sometimes occur at the C3 position. nih.gov Given that the C3 position is blocked in this compound, selective N-acylation is expected.

The table below summarizes representative conditions for N-alkylation and N-acylation of related indole derivatives, which could be adapted for this compound.

| Reaction Type | Substrate Example | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | 3-Nitroindole | para-Quinone Methide, K₂CO₃ | N-Diarylmethylindole | mdpi.com |

| N-Alkylation | Indole | Styrene, CuH, DTBM-SEGPHOS | N-Alkylated Indole | nih.gov |

| N-Acylation | 3-Acetylindole | Hex-4-enoyl chloride, Et₃N, TMSOTf | N-Acylated Indole | researchgate.net |

| N-Acylation | Indole | Thioester, Cs₂CO₃, Xylene, 140 °C | N-Acylated Indole | nih.gov |

Control of Regioselectivity and Stereoselectivity in Complex Transformations

Controlling regioselectivity and stereoselectivity is a central theme in modern organic synthesis, and the indole scaffold provides a versatile platform for such endeavors. For this compound, the inherent substitution pattern already dictates a degree of regioselectivity.

Regioselectivity:

As discussed, the substitution at C3 directs electrophilic attack and other functionalizations away from this position, favoring reactions at the C2 position or the indole nitrogen. The electron-withdrawing nitro group at C6 further influences the reactivity of the benzene (B151609) portion of the indole ring, although reactions on the pyrrole ring are generally more facile. The regioselective synthesis of nitroindoles themselves has been a focus of research, with methods developed for selective nitration at various positions, including the synthesis of 6-nitroindoles. nih.govrsc.orgrsc.org This highlights the ability to control the placement of substituents on the indole core. In electrophilic substitution reactions of 3-acetylindole, the site of substitution (e.g., C5 vs. C6 nitration) can be controlled by reaction conditions such as temperature. researchgate.net

Stereoselectivity:

Achieving stereoselectivity in reactions involving this compound would typically involve the use of chiral catalysts or auxiliaries, or the participation of the substrate in diastereoselective reactions. While specific examples for this exact molecule are scarce, general principles of stereoselective indole chemistry can be considered.

For instance, enantioselective catalytic methods for the N-alkylation of indoles have been developed. nih.govmdpi.com These often rely on chiral ligands for transition metals or organocatalysts to induce stereocontrol. The enantioselective palladium-catalyzed decarboxylative (4+2) annulations of 3-nitroindoles demonstrate that the nitro group can play a key role in activating the substrate for stereoselective transformations. researchgate.net The development of stereoselective synthesis is a complex field, often requiring tailored conditions for each specific substrate and reaction type. youtube.com

In the context of complex transformations, the inherent chirality of reagents or catalysts can be used to control the formation of new stereocenters. For example, the cyclization of ortho-quinone methide iminiums can be rendered stereoselective through the use of a chiral disulfonimide catalyst. nih.gov While not a direct reaction of our target molecule, this illustrates a general strategy for achieving stereocontrol in related heterocyclic systems.

Advanced Spectroscopic and Structural Elucidation Studies of 1 6 Nitro 1h Indol 3 Yl Ethanone

Single Crystal X-ray Diffraction Analysis for Absolute Structure Determination

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been applied to various indole (B1671886) derivatives to elucidate their molecular geometry and packing in the solid state. mdpi.commdpi.com For a related compound, 1-(6-Nitro-1H-indazol-1-yl)ethanone, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P21/c. researchgate.net The indazole moiety in this molecule is essentially planar, with the acetyl substituent twisted at a slight angle. researchgate.net This type of detailed structural information is crucial for understanding the molecule's physical and chemical properties.

The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular forces. In the crystal structure of 1-(6-Nitro-1H-indazol-1-yl)ethanone, weak C-H···O and C-H···N hydrogen bonds create layers. researchgate.net These layers are further associated through π-π stacking interactions, resulting in a three-dimensional network. researchgate.net Similar interactions, such as weak C-H···O hydrogen bonds, are also observed in the crystal packing of other related indole derivatives, forming two-dimensional networks. nih.gov The analysis of these non-covalent interactions is essential for understanding the stability and properties of the crystalline material. researchgate.net

Table 1: Crystal Data and Structure Refinement for a Related Indole Derivative

| Parameter | Value |

| Empirical Formula | C9H7N3O3 |

| Formula Weight | 205.18 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.8919 (1) |

| b (Å) | 20.4831 (6) |

| c (Å) | 11.2580 (4) |

| β (°) | 92.757 (1) |

| Volume (ų) | 896.43 (5) |

| Z | 4 |

| Temperature (K) | 150 |

Data for 1-(6-Nitro-1H-indazol-1-yl)ethanone, a structurally similar compound. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution.

Two-dimensional (2D) NMR techniques are instrumental in assigning the complex proton (¹H) and carbon (¹³C) spectra of molecules like 1-(6-Nitro-1H-indol-3-yl)ethanone.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com By revealing these connections, COSY helps to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.eduemerypharma.com This is a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds. sdsu.eduemerypharma.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. youtube.com

The combination of these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals in the molecule's spectrum.

While solution-state NMR is more common, solid-state NMR (ssNMR) provides valuable structural information for materials that are not soluble or are polycrystalline. This technique can reveal details about molecular conformation and packing in the solid state, complementing data obtained from X-ray diffraction. For complex organic molecules, ssNMR can distinguish between different crystalline forms (polymorphs) and characterize amorphous materials.

Vibrational Spectroscopy for Functional Group and Conformation Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to its conformation. The infrared spectrum of a related indole derivative showed characteristic absorption bands corresponding to various functional groups. nih.gov For instance, the presence of a nitro group would be indicated by strong stretching vibrations in the FT-IR spectrum. These techniques are valuable for confirming the presence of key functional groups within the molecular structure.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. sciex.com When coupled with tandem mass spectrometry (MS/MS), HRMS can be used to study the fragmentation pathways of a molecule. sciex.com By analyzing the fragments produced, it is possible to deduce the connectivity of atoms within the parent molecule, providing further confirmation of its structure. researchgate.netwvu.edu

Table 2: Summary of Spectroscopic Techniques and Their Applications

| Technique | Information Gained |

| Single Crystal X-ray Diffraction | Absolute 3D structure, bond lengths, bond angles, crystal packing |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, structural assignment of ¹H and ¹³C spectra |

| Solid-State NMR | Structure of amorphous or polycrystalline samples, polymorphism |

| FT-IR and Raman Spectroscopy | Presence of functional groups, conformational information |

| High-Resolution Mass Spectrometry | Accurate mass, elemental composition, fragmentation pathways |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of organic molecules. For this compound, UV-Vis spectroscopy provides valuable insights into its electronic transitions and the extensive conjugation within the molecule. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur, and their intensities, are directly related to the molecule's electronic makeup and the presence of chromophores and auxochromes.

The core structure of this compound is the indole ring system, which is an aromatic heterocycle. The electronic spectrum of the parent indole molecule is characterized by two main absorption bands, often referred to as the La and Lb bands, arising from π → π* transitions. The Lb band is typically found at longer wavelengths with fine structure, while the La band appears at shorter wavelengths with higher intensity.

The electronic properties of the indole chromophore in this compound are significantly modified by the presence of two key substituents: a nitro group (-NO₂) at the 6-position and an acetyl group (-COCH₃) at the 3-position. Both of these groups are strongly electron-withdrawing and act as auxochromes, profoundly influencing the UV-Vis spectrum.

The nitro group at the 6-position, in particular, has a pronounced effect. Electron-withdrawing groups, such as the nitro group, are known to cause a bathochromic shift (a shift to longer wavelengths, or red-shift) in the absorption spectrum of the indole ring. This is due to the extension of the conjugated π-system and the stabilization of the excited state. Research on various nitroindole isomers has shown that their absorption spectra are sensitive to the position of the nitro group. For instance, 6-nitroindole (B147325) exhibits two absorption maxima in the near-UV range of 300–400 nm. nih.gov

The acetyl group at the 3-position further extends the conjugation of the molecule. The carbonyl group's π-system interacts with the indole ring's π-system, leading to a more delocalized electronic structure. This extended conjugation, in conjunction with the powerful electron-withdrawing nature of the nitro group, is expected to result in a significant red-shift of the absorption bands compared to unsubstituted indole or even 6-nitroindole itself. The presence of both the acetyl and nitro groups likely leads to complex electronic transitions, including n → π* transitions associated with the non-bonding electrons of the oxygen atoms in both the nitro and acetyl groups, in addition to the π → π* transitions of the aromatic system.

Detailed research findings on the specific UV-Vis absorption maxima for this compound are not widely reported in the available literature. However, based on the known effects of the substituent groups, a predicted spectrum can be inferred. The combined influence of the 6-nitro and 3-acetyl groups would lead to a highly conjugated system, likely pushing the main absorption bands well into the near-UV and possibly the visible region of the electromagnetic spectrum.

To illustrate the influence of the nitro group, the following table presents the reported absorption maxima for the parent chromophore, 6-nitroindole, which serves as a foundational reference for understanding the electronic properties of the title compound.

| Compound | λmax (nm) | Solvent | Transition Type (Probable) |

|---|---|---|---|

| 6-Nitroindole | Two maxima in the 300-400 nm range | 2-Propanol | π → π* |

Data based on studies of nitroindole isomers. nih.gov

The spectrum of this compound is anticipated to show a further bathochromic shift from these values due to the extended conjugation provided by the 3-acetyl group. The precise λmax values would be dependent on the solvent used, as the polarity of the solvent can influence the energy levels of the ground and excited states, leading to solvatochromic shifts.

Computational Chemistry and Theoretical Investigations of 1 6 Nitro 1h Indol 3 Yl Ethanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational efficiency. DFT calculations are instrumental in exploring the fundamental properties of 1-(6-Nitro-1H-indol-3-yl)ethanone, from its three-dimensional shape to its electronic landscape.

The first step in a computational study is typically geometry optimization. This process involves finding the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are used to calculate the optimized molecular structure. researchgate.net This provides precise predictions of bond lengths, bond angles, and dihedral angles.

For instance, studies on analogous structures, such as 1-(6-Nitro-1H-indazol-1-yl)ethanone, have demonstrated that the indazole moiety is essentially planar, with the acetyl substituent twisted slightly from this plane. researchgate.net Similar calculations for this compound would determine the planarity of the indole (B1671886) ring and the orientation of the acetyl and nitro groups. The results of these calculations are often compared with experimental data from techniques like X-ray crystallography to validate the computational method. researchgate.netresearchgate.net

Electronic structure calculations provide further detail on the distribution of electrons within the molecule, highlighting features like molecular electrostatic potential (MEP) maps. These maps reveal the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. The electron-withdrawing nature of the nitro and acetyl groups would lead to a significant redistribution of electron density across the indole ring system.

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT Note: This table is illustrative. Actual values would be derived from specific DFT calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | ~1.38 Å |

| Bond Length | C3-C(acetyl) | ~1.48 Å |

| Bond Length | C6-N(nitro) | ~1.47 Å |

| Bond Angle | C2-C3-C(acetyl) | ~129° |

| Bond Angle | C5-C6-N(nitro) | ~119° |

| Dihedral Angle | C2-C3-C(acetyl)-O | ~180° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals. The electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, localizing it primarily on the nitro-substituted benzene (B151609) portion of the indole ring. researchgate.net The HOMO is likely to be distributed over the electron-rich pyrrole (B145914) part of the indole nucleus.

The HOMO-LUMO gap provides insight into the molecule's reactivity profile. For example, a study on 1-(6-amino-5-nitro-naphthalen-2-yl)ethanone calculated a HOMO-LUMO energy gap of 3.765 eV using DFT, indicating its relative stability. nih.gov Similar calculations for this compound would allow for predictions of its electrophilic and nucleophilic sites, guiding the design of chemical reactions. nih.gov

Table 2: Illustrative Frontier Orbital Energies for this compound Note: This table is illustrative. Actual values would be derived from specific DFT calculations.

| Parameter | Calculated Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 3.7 eV |

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov DFT calculations can simulate the vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts.

To predict vibrational frequencies, calculations are performed to determine the harmonic frequencies of the molecule's normal modes of vibration. These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations of the computational method, yielding excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov This allows for the precise assignment of observed spectral bands to specific molecular motions, such as the N-H stretch of the indole ring, the C=O stretch of the acetyl group, and the symmetric and asymmetric stretches of the nitro group. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The calculated shifts are then compared to experimental data, often showing a strong linear correlation. This predictive power is invaluable for confirming the regiochemistry of substitution on the indole ring and for distinguishing between potential isomers.

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies Note: This table is illustrative. Actual values would be derived from specific calculations and experiments.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3435 |

| C=O Stretch | 1685 | 1670 |

| NO₂ Asymmetric Stretch | 1525 | 1510 |

| NO₂ Symmetric Stretch | 1350 | 1340 |

Computational Elucidation of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can map the energetic landscape of chemical reactions, providing a detailed understanding of reaction mechanisms.

By modeling the interaction of this compound with a reactant, computational chemists can map the entire reaction pathway. This involves locating and characterizing the structures of transition states (TS)—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. researchgate.net

For example, in a potential reaction such as an electrophilic substitution on the indole ring, DFT calculations could identify the transition state structure for attack at different positions. By comparing the activation energies for various pathways, the most favorable reaction mechanism can be elucidated. This analysis provides a molecule-level picture of bond-breaking and bond-forming processes.

Many reactions can yield multiple products (isomers). Computational analysis of transition states is crucial for predicting the selectivity of a reaction.

Regioselectivity refers to the preference for reaction at one position over another. For this compound, reactions could potentially occur at the indole nitrogen, the acetyl group, or various positions on the aromatic rings. By calculating the activation energies for each possible reaction pathway, a theoretical prediction of the major regioisomer can be made. researchgate.net For instance, the transition state leading to one product might be significantly lower in energy than the transition states for other products, indicating it will be formed preferentially.

Stereoselectivity , the preference for the formation of one stereoisomer over another, can also be investigated. If a reaction creates a new chiral center, computational models can predict which enantiomer or diastereomer will be the major product by comparing the energies of the respective stereoisomeric transition states. This predictive capability is essential in fields like asymmetric synthesis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD simulations can provide a detailed picture of the conformational landscape of this compound and its interactions with its environment.

Conformational Analysis:

The flexibility of this compound is primarily centered around the rotatable bond connecting the acetyl group to the indole ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations. In a typical simulation, the molecule is placed in a solvent box, often water, to mimic physiological conditions. The system is then subjected to a set of initial velocities, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time.

Analysis of the dihedral angle between the plane of the indole ring and the acetyl group can reveal the preferred orientations. It is anticipated that the planar conformation, where the acetyl group is coplanar with the indole ring, would be a low-energy state due to enhanced conjugation. However, steric hindrance between the acetyl group and the H4 proton of the indole ring could lead to non-planar stable conformations. A representative MD simulation might yield data such as that presented in Table 1, which illustrates the populations of different conformational states.

Table 1: Hypothetical Conformational Population of this compound from a Molecular Dynamics Simulation

| Conformational State (Dihedral Angle Range) | Population (%) | Average Potential Energy (kcal/mol) |

|---|---|---|

| Planar (0° ± 15°) | 65 | -45.2 |

| Perpendicular (90° ± 15°) | 5 | -38.1 |

Note: This data is hypothetical and for illustrative purposes only.

Intermolecular Interactions:

MD simulations are also invaluable for studying the intermolecular interactions between this compound and other molecules, such as solvent molecules or biological macromolecules. The nitro group and the carbonyl oxygen of the acetyl group are potent hydrogen bond acceptors, while the N-H group of the indole ring is a hydrogen bond donor.

Simulations can quantify the number and lifetime of hydrogen bonds formed between the solute and solvent, providing insights into its solubility and solvation dynamics. For instance, a radial distribution function (RDF) analysis can reveal the probability of finding a water molecule at a certain distance from the polar atoms of this compound, as hypothetically detailed in Table 2.

Table 2: Hypothetical Radial Distribution Function Peaks for Hydrogen Bonding Atoms in this compound with Water

| Atom Pair | Peak Distance (Å) | Coordination Number |

|---|---|---|

| N-H (indole) --- O (water) | 2.8 | 1.2 |

| C=O (acetyl) --- H (water) | 2.9 | 2.1 |

Note: This data is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. For this compound, QSAR studies can be employed to predict its reactivity in various chemical transformations.

To develop a QSAR model, a set of related compounds with known reactivities is required. A multitude of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as constitutional, topological, geometric, and electronic.

For predicting the chemical reactivity of this compound, relevant electronic descriptors would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.

A hypothetical set of calculated descriptors for this compound is presented in Table 3.

Table 3: Hypothetical Calculated Molecular Descriptors for this compound

| Descriptor | Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -2.5 |

| HOMO-LUMO Gap (eV) | 4.3 |

| Dipole Moment (Debye) | 5.2 |

| Molecular Weight ( g/mol ) | 204.19 |

Note: This data is hypothetical and for illustrative purposes only.

Once the descriptors are calculated for a series of compounds, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the observed reactivity. A hypothetical QSAR model for predicting the rate constant (log k) of a reaction involving this compound might look like the following equation:

log k = 0.25 * (HOMO) - 0.4 * (LUMO) + 0.1 * (Dipole Moment) + 2.1

Such a model, once validated, could be used to predict the reactivity of other, yet unsynthesized, nitroindole derivatives, thereby guiding synthetic efforts towards molecules with desired properties.

Synthetic Applications and Derivatization Strategies for 1 6 Nitro 1h Indol 3 Yl Ethanone Analogs

Synthesis of Complex Polycyclic Indole (B1671886) Derivatives

The construction of polycyclic frameworks fused to the indole core is a significant area of synthetic chemistry, driven by the prevalence of such structures in pharmacologically active natural products. acs.org 1-(6-Nitro-1H-indol-3-yl)ethanone and its analogs are valuable starting materials for accessing these complex molecules.

One notable strategy involves the intramolecular imino Diels-Alder reaction, which has been successfully employed to create polycyclic indole derivatives with high cis selectivity and good yields. consensus.app Another powerful approach is the use of cycloaddition reactions to dearomatize the indole ring, transforming the planar aromatic system into a stereochemically rich, three-dimensional structure. polimi.it For instance, Zn(II)-catalyzed [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes have been developed to produce functionalized polycyclic indolines. nih.gov The specific reaction pathway is influenced by the nature and substitution pattern of the substrates, acting as a chemical switch to yield different product types. nih.gov

Furthermore, tandem reactions involving arynes have emerged as an efficient method for constructing polycyclic indole derivatives. An [8+2]/aryl-ene tandem reaction between azaheptafulvenes and arynes leads to the formation of cyclohepta[b]indoles in a single step. nih.gov The use of excess arynes can further drive the reaction sequence to a [8+2]/aryl-ene/[6+2] tandem process, yielding polycyclic oxacyclohepta[b]indoles. nih.gov

The transformation of 2,4,6-trinitrotoluene (B92697) (TNT) can also lead to polycyclic indole derivatives. Condensation of TNT-derived 2-R′-sulphonyl-4,6-dinitrotoluenes with aromatic aldehydes, followed by selective substitution of the ortho-nitro group with an azide (B81097) and subsequent thermolysis, yields 2-aryl-4-R′-sulphonyl-6-nitroindoles. These intermediates can then be used to synthesize polycyclic indoles of the imidazole (B134444) and pyrazine (B50134) series. researchgate.net

Formation of Novel Heterocyclic Ring Systems Fused to the Indole Scaffold

The fusion of additional heterocyclic rings onto the indole scaffold is a common strategy to modulate the biological activity of the parent molecule. The acetyl group of this compound provides a convenient starting point for the construction of various fused heterocycles.

Pyrimidine (B1678525) Derivatives

Pyrimidine rings can be fused to the indole core through various synthetic routes. A common method involves the condensation of a suitable α,β-unsaturated ketone, derived from the acetyl indole, with a pyrimidine precursor like 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. nih.gov The initial α,β-unsaturated ketones, or chalcones, are typically synthesized via a Claisen-Schmidt condensation between the acetyl indole and an appropriate aldehyde. nih.gov

Another approach involves the reaction of 6-(4-methoxyphenyl)-4-phenyl-1,6-dihydropyrimidin-2-amine with ethyl 2-cyano-3,3-bis(methylthio)acrylate in the presence of potassium carbonate in DMF to yield a pyrimido[1,2-a]pyrimidine derivative. ijraset.com The resulting product contains a replaceable methylthio group that can be further reacted with various nucleophiles. ijraset.com

The synthesis of pyrimido[4,5-b]indole nucleosides has also been achieved through the glycosylation of 4,6-dichloropyrimido[4,5-b]indole, followed by modifications of the sugar moiety and introduction of substituents at the 4-position via cross-coupling or nucleophilic substitution reactions. researchgate.net

| Starting Material | Reagents | Fused Ring System | Ref |

| This compound derived chalcone (B49325) | 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate, Glacial Acetic Acid | Pyrido[2,3-d]pyrimidine | nih.gov |

| 6-(4-Methoxyphenyl)-4-phenyl-1,6-dihydropyrimidin-2-amine | Ethyl 2-cyano-3,3-bis(methylthio)acrylate, K2CO3, DMF | Pyrimido[1,2-a]pyrimidine | ijraset.com |

| 4,6-Dichloropyrimido[4,5-b]indole | Glycosylation, further modifications | Pyrimido[4,5-b]indole | researchgate.net |

| 5-Amino-3-methylpyrazole | Diethyl malonate, Sodium ethanolate, POCl3 | Pyrazolo[1,5-a]pyrimidine | nih.gov |

Thiazolidinone Derivatives

Thiazolidinone rings can be appended to the indole scaffold, often starting from an indole-3-carboxaldehyde (B46971) derivative. The synthesis typically involves the formation of a Schiff base by reacting the aldehyde with an appropriate amine, followed by cyclization with thioglycolic acid. jmchemsci.comsemanticscholar.org

For example, new N-substituted heterocyclic derivatives have been created by combining the indole ring with a thioxothiazolidinone, thiazolidinone, or thiosemicarbazone moiety. mdpi.com The synthesis of 4-thiazolidinone (B1220212) derivatives of 6-nitroindazole (B21905) has also been reported, highlighting the importance of electron-withdrawing groups for biological activity. e3s-conferences.org

| Indole Precursor | Key Reagents | Resulting Derivative | Ref |

| 1-Substituted-1H-indole-3-carbaldehyde | 4-Chlorophenylthiosemicarbazide, Acetic acid | Thiosemicarbazone derivative | mdpi.com |

| Indole-3-carboxaldehyde | N,N-dimethylbenzen-1,4-diamine, Thioglycolic acid | Thiazolidinone derivative | jmchemsci.com |

| 6-Nitroindazole | Various reagents | 4-Thiazolidinone derivative of 6-nitroindazole | e3s-conferences.org |

Indazole Derivatives

The synthesis of indazole derivatives from indole precursors represents a ring transformation reaction. A general method for accessing 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles in a mildly acidic environment. rsc.org This reaction is versatile, accommodating both electron-rich and electron-deficient indoles. rsc.org

Another approach to construct the 1H-indazole skeleton is through a [3+2] annulation reaction between arynes and hydrazones. organic-chemistry.org Furthermore, 3-chloro-6-nitro-1H-indazole derivatives have been synthesized via 1,3-dipolar cycloaddition reactions, which can then be used to create more complex heterocyclic systems. nih.gov

| Precursor | Reaction Type | Product | Ref |

| Indole | Nitrosation | 1H-Indazole-3-carboxaldehyde | rsc.org |

| Aryne and Hydrazone | [3+2] Annulation | 1H-Indazole | organic-chemistry.org |

| Dipolarophile compounds 2 and 3 | 1,3-Dipolar Cycloaddition | 3-Chloro-6-nitro-1H-indazole derivatives | nih.gov |

Preparation of Functionalized Indoline (B122111) Scaffolds from Nitroindole Precursors

The reduction of the nitro group on the indole ring opens up avenues for further functionalization and the creation of indoline scaffolds. A simple and practical method for the synthesis of 6-nitroindole (B147325) derivatives involves a Cs2CO3-promoted reaction of enaminones and nitroaromatic compounds, forming new C-C and C-N bonds with high regioselectivity under transition metal-free conditions. rsc.org

The dearomatization of indoles via cycloaddition reactions is a reliable strategy for converting these planar aromatic molecules into complex, stereoselective indoline ring systems. acs.org For example, Zn(II)-catalyzed divergent synthesis through formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes yields functionalized polycyclic indolines. nih.gov The reaction pathway can be guided by the substituents on the starting materials. nih.gov

A chemoselective annulation of an aza-ortho-quinone methide precursor has also been utilized to construct functionalized tetrahydroquinoline rings containing an indole scaffold. nih.gov

Utilization as Precursors for Complex Indole Alkaloid Analogs

Indole alkaloids are a vast and structurally diverse class of natural products with a wide range of biological activities. researchgate.net Synthetic pathways are often more practical than isolation from natural sources to obtain these compounds in significant quantities. researchgate.net this compound and its derivatives serve as crucial starting materials for the synthesis of various indole alkaloid analogs.

For instance, the Fischer indole synthesis is a cornerstone method for constructing the indole nucleus and has been employed in the total synthesis of alkaloids like lycogarubin C and (-)-mersicarpine. nih.gov The synthesis of the monoterpene indole alkaloids, a large and diverse group, has also been extensively studied. rsc.org

The 3-acetyl group is a key functional handle for building more complex structures. It can be used as a starting point for synthesizing various bioactive indole alkaloids, including (5-indole)oxazole alkaloids, β-carboline alkaloids, and bis-indole alkaloids. researchgate.net

| Indole Precursor | Synthetic Strategy | Target Alkaloid Class/Analog | Ref |

| Phenyl hydrazine (B178648) and substituted ketone | Fischer Indole Synthesis | Lycogarubin C, (-)-Mersicarpine | nih.gov |

| 3-Acetyl indole | Various synthetic transformations | (5-Indole)oxazole alkaloids, β-carboline alkaloids, bis-indole alkaloids | researchgate.net |

Potential Non Biological Applications of 1 6 Nitro 1h Indol 3 Yl Ethanone and Its Derivatives

Application in Materials Science (e.g., Organic Semiconductors, Optoelectronic Devices)

The development of organic materials for electronic and optoelectronic applications is a rapidly advancing field, driven by the promise of low-cost, flexible, and lightweight devices. The performance of these materials is intrinsically linked to their molecular structure, which governs their electronic properties, such as charge transport and light absorption/emission. Donor-acceptor substituted conjugated molecules are of particular interest for applications in organic light-emitting diodes (OLEDs), solar cells, and nonlinear optics. researchgate.net

The 1-(6-Nitro-1H-indol-3-yl)ethanone scaffold incorporates an electron-donating indole (B1671886) nitrogen and two electron-withdrawing groups: the nitro group at the 6-position and the acetyl group at the 3-position. This electronic arrangement can lead to intramolecular charge transfer (ICT) characteristics, which are crucial for many optoelectronic applications. The presence of the strong electron-withdrawing nitro group is expected to significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. A lower LUMO level, for instance, can facilitate electron injection and transport, a desirable characteristic for n-type organic semiconductors. mdpi.com

Studies on related nitroindole derivatives have provided insights into their potential in materials science. For instance, the UV/vis absorption spectra of various nitroindole isomers have been characterized, revealing that the position of the nitro group significantly affects the absorption profile. While 3-nitroindole and 5-nitroindole (B16589) absorb primarily in the near-UV range, 4-nitroindole's absorption extends further into the visible spectrum. acs.org The 6-nitroindole (B147325) isomer also displays distinct absorption maxima in the near-UV region. acs.org This tunability of optical properties through isomeric substitution is a key advantage in designing materials for specific optoelectronic applications.

Furthermore, research on organic semiconductors has shown that molecules with large fused conjugated systems and strong intermolecular interactions, such as π-π stacking, often exhibit high charge carrier mobility. beilstein-journals.org The planar nature of the indole ring in this compound could promote such stacking, although the acetyl and nitro groups might influence the packing arrangement. The charge transport properties of organic semiconductors are critical for their performance in devices like organic field-effect transistors (OFETs). beilstein-journals.org While direct data for the target compound is not available, the investigation of related violanthrone (B7798473) derivatives has demonstrated how molecular functionalization impacts charge transport characteristics. beilstein-journals.org

The nonlinear optical (NLO) properties of indole derivatives are also an area of active investigation. arxiv.orgresearchgate.netresearchgate.net Organic molecules with large hyperpolarizability values are sought after for applications in optical communications and data storage. nih.gov The significant intramolecular charge transfer that can be induced in donor-acceptor systems like nitro-substituted indoles suggests that this compound and its derivatives could exhibit noteworthy NLO properties. researchgate.netnih.gov

Table 1: Comparison of Electronic and Optical Properties of Related Indole Derivatives

| Compound | Key Substituents | Molecular Weight ( g/mol ) | Notable Properties/Reactivity | Reference |

| 6-Nitro-1H-indole-3-carbaldehyde | -NO₂ (C6), -CHO (C3) | 190.16 | High boiling point (441.5°C), electron-deficient nature. | |

| 5-Nitro-1H-indole-3-carbaldehyde | -NO₂ (C5), -CHO (C3) | 190.16 | High melting point (>300°C), distinct resonance effects. | |

| 6-Amino-1H-indole-3-carbaldehyde | -NH₂ (C6), -CHO (C3) | 160.17 | Higher hydrophobicity (LogP = 2.14) compared to the 6-nitro analog (XlogP = 1.5). | |

| Indole-7-carboxyaldehyde | -CHO (C7) | 145.16 | Exhibits good nonlinear optical (NLO) behavior. | arxiv.org |

Role in Catalysis (e.g., as Ligands in Metal-Catalyzed Reactions, Organocatalysts)

The versatility of the indole scaffold extends to the realm of catalysis, where its derivatives have been employed as both ligands for transition metals and as organocatalysts. The electronic properties and steric profile of the indole moiety can be fine-tuned to influence the activity and selectivity of catalytic transformations.

In the context of metal-catalyzed reactions, indole-based ligands have demonstrated significant potential. mdpi.comnih.govrsc.org The nitrogen atom of the indole ring can coordinate to a metal center, and substituents on the ring can modulate the electronic properties of the resulting complex. The presence of a strong electron-withdrawing group, such as the nitro group in this compound, would decrease the electron density at the metal center, which can be beneficial for certain catalytic cycles. For instance, indole-substituted N-heterocyclic carbene (NHC) ligands have been used to create copper(I) complexes that are effective catalysts for hydrosilylation and C-N coupling reactions. nih.gov The electronic nature of the substituents on the indole ring has been shown to impact the stability and catalytic activity of these complexes. nih.gov Similarly, magnesium complexes bearing indolyl ligands have shown catalytic activity in the ring-opening polymerization of lactide and caprolactone. rsc.org The reaction of indoles with metal-bound carbenoids is also influenced by the electronic properties of the N-1 substituent, with electron-withdrawing groups favoring cyclopropanation products. researchgate.net

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has also benefited from the unique reactivity of indole derivatives. nih.govrsc.org Notably, 2-methyl-3-nitroindoles have been successfully employed as nucleophiles in the organocatalytic asymmetric allylic alkylation of Morita-Baylis-Hillman carbonates. nih.govresearchgate.net This demonstrates that the presence of a nitro group on the indole ring can activate the molecule for specific transformations. The acetyl group at the C3 position of this compound could potentially be modified to generate related enolates or other reactive intermediates, opening up possibilities for its use in various organocatalytic reactions. The development of chiral catalysts based on the indole scaffold is an active area of research, with the goal of achieving high enantioselectivity in a variety of chemical transformations. nih.govrsc.org

Table 2: Examples of Indole Derivatives in Catalysis

| Indole Derivative/Ligand System | Type of Catalysis | Application | Key Findings | Reference |

| Indole-substituted NHC-Copper Complexes | Metal Catalysis | Hydrosilylation of carbonyls, N-arylation of oxazolidinones. | The electronic properties of the indole substituent influence catalyst stability and activity. | nih.gov |

| Magnesium bis-indolyl Complexes | Metal Catalysis | Ring-opening polymerization of L-lactide and ε-caprolactone. | Efficient catalytic activity demonstrated with an alcohol initiator. | rsc.org |

| 2-Methyl-3-nitroindoles | Organocatalysis | Asymmetric allylic alkylation of Morita-Baylis-Hillman carbonates. | Good yields and enantioselectivities achieved with a chiral biscinchona alkaloid catalyst. | nih.gov |

| N-Protected Indoles | Metal Catalysis | Reaction with metal-bound carbenoids. | Electron-withdrawing groups on the indole nitrogen favor cyclopropanation. | researchgate.net |

Development as Chemical Probes for Spectroscopic and Mechanistic Studies

Chemical probes are essential tools for visualizing and understanding complex biological and chemical processes. rsc.orgnih.gov Fluorescent probes, in particular, offer high sensitivity and spatiotemporal resolution, making them invaluable for in vitro and in vivo imaging. rsc.orgnih.gov The indole scaffold is a common component of many fluorescent dyes due to its inherent photophysical properties, which can be modulated by the introduction of various functional groups.

The this compound molecule possesses features that suggest its potential as a platform for the development of chemical probes. The nitro group is known to be a fluorescence quencher. This property can be exploited in the design of "off-on" fluorescent probes, where the fluorescence is initially quenched by the nitro group and is restored upon its chemical transformation. For example, the reduction of a nitro group to an amino group can lead to a significant increase in fluorescence intensity. This principle has been utilized in the development of fluorescent probes for detecting nitroreductase, an enzyme that is often overexpressed in hypoxic tumor cells. maynoothuniversity.ie A probe based on the this compound scaffold could potentially be designed to detect specific analytes or enzymatic activities through a similar reduction-based mechanism.

Furthermore, the indole ring system is sensitive to its local environment, and its fluorescence properties can change in response to variations in polarity, pH, or the presence of specific ions. This solvatochromic behavior is a valuable characteristic for chemical probes. The acetyl group at the 3-position of this compound provides a convenient handle for further chemical modification, allowing for the attachment of recognition moieties that can selectively bind to a target of interest. This modular design would enable the creation of a diverse range of probes for various applications in spectroscopic and mechanistic studies. The development of such probes would contribute to a deeper understanding of fundamental chemical and biological processes. rsc.orgnih.gov

Future Research Directions in 1 6 Nitro 1h Indol 3 Yl Ethanone Chemistry

Development of Novel and Environmentally Benign Synthetic Routes

Future research will likely prioritize the development of more efficient, sustainable, and safer methods for synthesizing the 1-(6-Nitro-1H-indol-3-yl)ethanone core. Traditional methods often rely on harsh conditions or environmentally unfriendly reagents, such as strong acids like nitric acid, which pose safety and disposal challenges. nih.gov

A key area of focus will be the adoption of metal-free and non-acidic reaction conditions. nih.gov For instance, a promising approach involves the use of alternative nitrating agents like trifluoroacetyl nitrate (B79036) (CF₃COONO₂), which can be generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride. nih.gov This method provides an electrophilic nitrating agent for various indoles under milder conditions. nih.gov Furthermore, exploring multi-component reactions (MCRs) in a metal-free context offers a powerful strategy for building molecular complexity in a single step, reducing waste and improving atom economy. dergipark.org.tr Synthetic strategies like the Batcho-Leimgruber indole (B1671886) synthesis, which can be adapted for nitro-substituted indoles, could also be refined to improve yields and reduce the use of hazardous materials. researchgate.net

The development of electrochemical methods represents another green alternative, offering simple, efficient, and mild reaction conditions for creating substituted indoles. dergipark.org.tr These future synthetic approaches aim to align the production of this compound with the principles of green chemistry, minimizing environmental impact while maximizing efficiency.

| Synthetic Strategy | Key Features | Potential Advantages | References |

|---|---|---|---|

| Traditional Nitration | Use of strong acids (e.g., nitric acid) | Established method | nih.gov |

| Non-Acidic Nitration | In situ generation of agents like CF₃COONO₂ | Milder conditions, avoids strong acids, improved safety | nih.gov |

| Metal-Free Multi-Component Reactions (MCRs) | One-pot synthesis combining multiple starting materials | High atom economy, reduced waste, increased efficiency | dergipark.org.tr |

| Electrochemical Synthesis | Use of electricity to drive reactions | Environmentally friendly, simple, mild conditions | dergipark.org.tr |

Exploration of Undiscovered Reaction Pathways and Unusual Reactivity

The electronic properties of this compound suggest a rich and largely unexplored reactivity profile. The electron-withdrawing nature of the nitro group at the C-6 position significantly influences the electron density of the indole ring, making it a versatile substrate for various chemical transformations.

Future research should investigate nucleophilic substitution reactions on the indole core. Structurally related compounds like 1-methoxy-6-nitroindole-3-carbaldehyde have been shown to be versatile substrates for such reactions, leading to various trisubstituted indoles. researchgate.net This suggests that the nitro group in this compound could activate the ring for similar transformations, allowing for the introduction of new functional groups.

Additionally, the potential for rearrangements and cyclization reactions originating from the acetyl group at the C-3 position warrants investigation. For example, methodologies have been developed to convert 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles through a spirocyclization and rearrangement sequence. mdpi.com Analogous pathways could be explored for this compound, potentially leading to novel heterocyclic scaffolds. The 3-nitroindole framework itself can serve as a precursor to more complex structures, such as the pyrrolo[2,3-b]indole (B14758588) skeleton, highlighting another valuable synthetic application for these intermediates. nih.gov A systematic study of its reactivity with various electrophiles and nucleophiles could reveal novel reaction pathways and provide access to a diverse library of new chemical entities.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of derivatives of this compound. Future research will increasingly rely on these in silico methods to predict chemical properties, reaction outcomes, and biological activities, thereby guiding experimental work more efficiently.

Molecular docking studies can be employed to predict the binding modes of these derivatives with various biological targets, such as enzymes or receptors. eurekaselect.comnih.gov For example, computational studies have been successfully used to analyze the interaction of related indole-ethanone derivatives with the COX-2 enzyme and to predict the binding of nitro-indazole compounds to trypanothione (B104310) reductase. eurekaselect.comnih.gov These models can help in designing new molecules with enhanced potency and selectivity.

Fragment-based virtual screening (FBVS) represents another powerful computational approach for identifying novel inhibitor scaffolds. nih.gov This method was used to identify 1-(1H-indol-1-yl)ethanone derivatives as potent inhibitors of CBP/EP300 bromodomains. nih.gov The subsequent acquisition of a co-crystal structure of an inhibitor bound to its target provided a solid structural basis for further optimization. nih.gov Obtaining high-resolution crystal structures of this compound itself, similar to the detailed crystallographic data available for the isomeric 1-(6-Nitro-1H-indazol-1-yl)ethanone, would be invaluable for validating and refining computational models. researchgate.net By combining these computational techniques, researchers can build predictive models for structure-activity relationships (SAR), enabling the rational design of new compounds with desired properties before committing to their synthesis.

| Computational Method | Application | Example from Related Compounds | References |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Modeling interactions of indole ethanone (B97240) derivatives with COX-2. | eurekaselect.com |

| Fragment-Based Virtual Screening (FBVS) | Identifying novel molecular fragments or leads that bind to a target. | Discovery of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 inhibitors. | nih.gov |

| X-ray Crystallography | Determining the precise 3D structure of molecules to validate computational models. | Structural analysis of 1-(6-Nitro-1H-indazol-1-yl)ethanone. | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for integration with modern high-throughput technologies like flow chemistry and automated synthesis. These platforms offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher productivity, and the ability to rapidly generate large libraries of compounds. nih.govnih.gov

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. nih.gov A multistep flow synthesis could be designed for this compound, potentially involving a nitration step followed by cyclization and acylation in a continuous, uninterrupted sequence. allfordrugs.com The Fischer indole synthesis, a classic route to indoles, has already been successfully adapted to continuous flow conditions, demonstrating the feasibility of this approach. nih.govuc.pt

Furthermore, automated synthesis platforms using technologies like acoustic droplet ejection (ADE) can dramatically accelerate the exploration of chemical space on a nanoscale. nih.govnih.govrsc.org Such systems allow for the rapid execution of thousands of reactions in multi-well plates, making them ideal for screening different building blocks and reaction conditions to optimize the synthesis of derivatives. nih.govrsc.org By combining the interrupted Fischer indole synthesis with multicomponent reactions like the Ugi reaction, these automated platforms have been used to produce diverse libraries of drug-like indole scaffolds. nih.govrsc.org Applying these automated and flow-based approaches to this compound chemistry would enable a deeper and faster exploration of its synthetic potential, accelerating the discovery of new molecules with valuable properties. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-Nitro-1H-indol-3-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 6-nitroindole using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Optimization of stoichiometry, temperature (e.g., 0–5°C for nitro group stability), and solvent polarity (e.g., dichloromethane) is critical to avoid over-nitration or decomposition. For example, Gianatassio (2015) achieved 59% yield under controlled, low-temperature conditions with iterative reagent additions to minimize side reactions . Alternative routes include Ullmann coupling or Pd-catalyzed cross-coupling for functionalized derivatives, though these require rigorous inert atmospheres.

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : The indolic NH proton resonates as a broad singlet near δ 10–12 ppm. The acetyl group (C=O) adjacent to the indole ring deshields neighboring protons, producing a characteristic singlet at δ 2.6–2.8 ppm for the methyl group. Aromatic protons in the nitro-substituted indole ring appear as doublets or multiplets between δ 7.5–8.5 ppm .

- IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1520–1340 cm⁻¹ (asymmetric and symmetric NO₂ stretches) confirm the acetyl and nitro functionalities .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 205.07 (calculated exact mass) aligns with the molecular formula C₁₀H₈N₂O₃ .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised due to potential dust inhalation hazards .

- Ventilation : Work in a fume hood to avoid vapor/mist exposure.

- Storage : Store in a cool, dry place away from oxidizers and reductants. Nitro groups can pose explosion risks under extreme conditions .

- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. No specific antidote is documented due to limited toxicological data .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the nitro group’s orientation relative to the indole ring can be determined via torsion angles. Discrepancies between computational (DFT-optimized) and experimental structures may arise from crystal packing effects, which SHELX refinement accounts for by adjusting thermal parameters and occupancy factors . Data collection at low temperatures (100 K) reduces thermal motion artifacts.

Q. What strategies address contradictions in spectral data (e.g., NMR splitting patterns) for nitro-indole derivatives?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria of the acetyl group can cause unexpected splitting. Variable-temperature NMR (e.g., –40°C to 25°C) stabilizes conformers, simplifying spectra .

- Solvent Polarity : Polar solvents (DMSO-d₆) may shift proton signals due to hydrogen bonding. Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent effects .

- Isotopic Labeling : ¹³C-labeled acetyl groups can decouple overlapping signals, clarifying assignments .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to locate electrophilic sites. The nitro group’s electron-withdrawing effect increases the acetyl carbon’s partial positive charge, making it susceptible to nucleophilic attack.

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict regioselectivity. The LUMO of the acetyl group typically localizes on the carbonyl carbon, aligning with observed reactivity in condensation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.